

A Technical Guide to the Spectroscopic Data of 1-Aminopropan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminopropan-2-ol

Cat. No.: B162767

[Get Quote](#)

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **1-aminopropan-2-ol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in tabular format, details the experimental protocols for data acquisition, and includes visualizations to illustrate key concepts and workflows.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **1-aminopropan-2-ol**.

Table 1: ^1H NMR Spectroscopic Data for **1-Aminopropan-2-ol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.70	m	CH
~2.76	dd	CH ₂
~2.52	dd	CH ₂
~2.26	br s	NH ₂ , OH
~1.15	d	CH ₃

Solvent: Chloroform-d. Reference: Tetramethylsilane (TMS). Instrument: Varian CFT-20 or equivalent. Data sourced from SpectraBase and ChemicalBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **1-Aminopropan-2-ol**

Chemical Shift (δ) ppm	Assignment
~67.5	CH
~49.5	CH ₂
~22.5	CH ₃

Solvent: Chloroform-d. Reference: Tetramethylsilane (TMS). Instrument: Varian CFT-20 or equivalent. Data sourced from SpectraBase and ChemicalBook.[\[2\]](#)[\[4\]](#)

Table 3: IR Absorption Data for **1-Aminopropan-2-ol**

Wavenumber (cm ⁻¹)	Functional Group	Description
3350-3100	O-H, N-H	Broad, strong absorption due to alcohol and amine stretching
2960-2850	C-H	Alkane stretching
~1590	N-H	Amine bending (scissoring)
~1460	C-H	Alkane bending
~1130	C-O	Alcohol stretching
~1080	C-N	Amine stretching

Sample Preparation: Neat (Attenuated Total Reflectance - ATR). Instrument: FT-IR Spectrometer (e.g., Bruker Tensor 27). Data sourced from NIST WebBook and PubChem.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of **1-aminopropan-2-ol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1-aminopropan-2-ol** is prepared by dissolving approximately 5-25 mg of the neat compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** The NMR spectra are acquired on a high-resolution NMR spectrometer, such as a Varian CFT-20 or a modern Bruker Avance instrument, typically operating at a proton frequency of 300 MHz or higher.
- **Data Acquisition:**
 - ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
 - ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

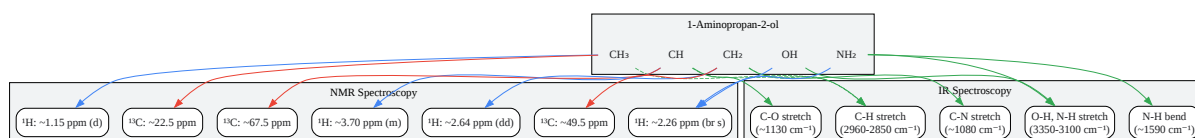
2.2 Infrared (IR) Spectroscopy

- **Sample Preparation (ATR-IR):** For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of neat **1-aminopropan-2-ol** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The crystal is then cleaned with a suitable solvent (e.g., isopropanol) after the measurement. This technique requires minimal sample preparation.^[5]
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27.^[5]

- **Data Acquisition:** The spectrum is typically acquired over the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Visualizations

3.1 Molecular Structure and Spectroscopic Correlation



[Click to download full resolution via product page](#)

Caption: General workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amino-2-propanol(78-96-6) ¹H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Amino-2-propanol(78-96-6) ¹³C NMR spectrum [chemicalbook.com]
- 5. (2R)-1-aminopropan-2-ol | C₃H₉NO | CID 439938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Propanol, 1-amino- [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 1-Aminopropan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162767#spectroscopic-data-of-1-aminopropan-2-ol-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com